Acetyloxy Exemestane
Description
Evolution of Mechanism-Based Aromatase Inhibitors: A Preclinical Perspective
The development of aromatase inhibitors has been a multi-generational effort. Early, non-specific inhibitors often had undesirable side effects. The evolution toward more targeted therapies gave rise to mechanism-based inhibitors, also known as suicide inhibitors. oup.com These compounds were specifically designed to be recognized and processed by the aromatase enzyme, leading to a reactive intermediate that covalently and irreversibly binds to the enzyme's active site. aacrjournals.org This mechanism offers high specificity and a prolonged duration of action, as the cell must synthesize new enzyme molecules to restore function. oup.comaacrjournals.org
Preclinical studies were instrumental in this evolution. The first selective steroidal aromatase inhibitors were reported in the 1970s, including compounds like 4-hydroxyandrostenedione (formestane) and 4-acetoxyandrostenedione. nih.gov These early agents demonstrated the potential of substrate analogs to competitively inhibit aromatase. nih.gov Subsequent research focused on creating even more potent and specific inactivators, leading to the development of third-generation inhibitors like exemestane (B1683764). oup.com These newer agents were found to inhibit aromatase by over 98%, a significant improvement over earlier generations. aacrjournals.org The preclinical evaluation of these compounds in various models, including cell-based assays and animal models, was critical for understanding their mechanisms and identifying the most promising candidates for clinical development. oup.com
Rationale for Derivatization Strategies in Steroidal Chemical Scaffolds
The modification of a lead compound, a process known as derivatization, is a cornerstone of medicinal chemistry. For steroidal scaffolds, which are inherently rigid and can readily penetrate biological membranes, even slight alterations to their structure can result in significant changes in biological activity. researchgate.net There are several key reasons for pursuing derivatization strategies:
Enhancing Potency and Efficacy: The addition or modification of functional groups can improve a molecule's binding affinity to its target enzyme or receptor. This can lead to a more potent drug that is effective at lower concentrations.
Improving Selectivity: Derivatization can be used to fine-tune a molecule's structure to increase its specificity for the target enzyme, thereby reducing off-target effects and potential side effects.
Prodrug Strategies: In some cases, a derivative may be designed as a prodrug, an inactive or less active compound that is metabolized in the body to release the active drug. nih.gov This can be a strategy to improve drug delivery to a specific site or to control the release of the active agent over time. The addition of an acetyl group, for example, can create an ester that may be cleaved by esterase enzymes in the body to release the parent compound. ontosight.aipsu.edu
Overcoming Resistance: The development of resistance to existing therapies is a significant clinical challenge. nih.gov Novel derivatives may be able to overcome these resistance mechanisms.
Hypothesis for the Preclinical Biological Relevance of Acetyloxy Exemestane
While specific research on "this compound" is not widely available in the public domain, we can hypothesize its potential preclinical biological relevance based on established principles of medicinal chemistry and the known properties of exemestane and related compounds.
The introduction of an acetyloxy group (-OCOCH3) to the exemestane steroid nucleus could have several potential implications:
Prodrug Potential: this compound could function as a prodrug of exemestane or a hydroxylated form of exemestane. Ester groups, such as the acetyloxy group, are often susceptible to hydrolysis by esterase enzymes present in the blood and various tissues. This enzymatic cleavage would release the active parent compound. ontosight.aipsu.edu This strategy could potentially alter the pharmacokinetic profile, for example, by improving oral absorption or providing a more sustained release of the active drug.
Altered Lipophilicity and Bioavailability: The addition of an acetyloxy group would modify the lipophilicity of the exemestane molecule. This change could impact its solubility, membrane permeability, and ultimately its oral bioavailability. Exemestane itself has high lipophilicity, which contributes to a significant first-pass metabolism and low absolute bioavailability. fda.govresearchgate.net The modification could be an attempt to optimize this characteristic.
Direct Interaction with the Target: While less likely than a prodrug mechanism, it is conceivable that the acetyloxy group could directly participate in or influence the binding of the molecule to the aromatase enzyme. The size, shape, and electronic properties of the acetyloxy group could alter the way the molecule fits into the enzyme's active site, potentially affecting its inhibitory potency.
Metabolic Stability: The acetyloxy group might be introduced to block a site on the exemestane molecule that is susceptible to metabolic breakdown. By preventing this metabolism, the drug's half-life could be extended, potentially leading to a more durable therapeutic effect.
The primary metabolism of exemestane involves oxidation of the methylene (B1212753) group at position 6 and reduction of the 17-keto group. fda.gov A key active metabolite is 17β-hydroxy exemestane. caymanchem.com The placement of the acetyloxy group on the exemestane scaffold would be critical in determining its primary function. For instance, an acetyloxy group at the 17-position would create a different chemical entity with its own unique properties compared to a modification elsewhere on the steroid.
Data Tables
Table 1: Inhibitory Concentration (IC50) of Exemestane and its Analogs against Human Placental Aromatase
| Compound | IC50 (nM) |
| Exemestane | 27 |
| 17β-hydroxy-exemestane | 69 |
Data sourced from a study on exemestane analogs. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1160599-91-6 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h7,9,12,16-18,20H,1,5-6,8,10-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
InChI Key |
WLKIMCPTBYFJGB-RLZRBERESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Acetyloxy Exemestane
Chemical Synthesis Pathways for Acetyloxy Exemestane (B1683764)
The introduction of an acetyloxy group onto the exemestane scaffold requires strategic chemical transformations, focusing on regioselectivity and the use of appropriate precursors.
The most direct pathway to Acetyloxy Exemestane involves a two-step sequence starting from exemestane. This strategy hinges on the selective modification of the C17-keto group, which is more amenable to reduction and subsequent acylation than the conjugated C3-keto group within the A-ring.
Reduction of the C17-Ketone : The first step is the regioselective reduction of the C17-carbonyl group of exemestane to a hydroxyl group. This transformation yields 17β-hydroxyexemestane (17β-HE), a known metabolite of exemestane. researchgate.netresearchgate.net This reduction can be achieved using selective reducing agents like sodium borohydride (B1222165) in an alcoholic solvent. The stereochemistry of the resulting hydroxyl group is typically directed to the β-position due to steric hindrance.
Acylation of the C17-Hydroxyl Group : The second step is the acylation of the 17β-hydroxyl group. This is a standard esterification reaction. The use of acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), can effectively introduce the acetyl group. acs.org The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or pyridine at controlled temperatures to yield 17β-Acetyloxy Exemestane. Enzymatic acylation using lipases has also been demonstrated as a highly regioselective method for acylating steroid hydroxyl groups, offering a green chemistry alternative. conicet.gov.arrsc.org
An alternative approach involves modifying known precursors of exemestane before the final steps of synthesis. A key intermediate in many industrial syntheses of exemestane is 6-hydroxymethyl-androsta-1,4-diene-3,17-dione (EX-2). google.comresearchgate.net
A potential route starting from a precursor like androsta-1,4-diene-3,17-dione (B159171) (ADD) would involve:
Selective reduction of the C17-ketone of ADD to yield 17β-hydroxy-androsta-1,4-dien-3-one. This selective reduction in the presence of a C3-ketone can be guided by using specific enzymes or protein-guided synthesis methods to achieve high regioselectivity. nih.gov
Acetylation of the C17-hydroxyl group to form 17β-acetoxy-androsta-1,4-dien-3-one.
Introduction of the 6-methylene group. This can be a challenging step, as methods often start from the 3,17-dione. google.comepo.org However, derivatization at the C6 position via a Mannich reaction or other methods could be explored on the acetylated intermediate.
This precursor derivatization route is more complex and may present challenges in yield and selectivity compared to the direct modification of exemestane.
Spectroscopic Characterization Techniques for Structural Elucidation
The confirmation of the this compound structure relies on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR spectroscopy is essential for the unambiguous structural and stereochemical assignment of this compound. nih.govnih.gov By comparing the spectra to that of the parent compound, exemestane, specific changes confirm the successful acetyloxylation at the C17 position.
¹H NMR : The most telling signal in the ¹H NMR spectrum of 17β-Acetyloxy Exemestane would be a new singlet appearing in the range of δ 2.0-2.2 ppm, corresponding to the three protons of the acetyl methyl group (CH₃CO-). researchgate.net Furthermore, the proton at C17 (H-17), which would be a multiplet around δ 3.6-3.8 ppm in the 17β-hydroxy precursor, would experience a significant downfield shift to approximately δ 4.5-4.8 ppm upon acetylation due to the deshielding effect of the adjacent ester carbonyl group. The signals for the steroidal core, including the characteristic olefinic protons of the A-ring and the 6-methylene group, would remain largely unchanged.
¹³C NMR : In the ¹³C NMR spectrum, two new signals would confirm the presence of the acetyloxy group: one around δ 170-171 ppm for the ester carbonyl carbon (C=O) and another around δ 21-22 ppm for the acetyl methyl carbon (-CH₃). aocs.org The signal for C17 would also shift downfield compared to its position in the 17β-hydroxy precursor. researchgate.net
2D NMR Techniques : Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity, solidifying the structural elucidation. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could confirm the β-orientation of the acetyloxy group through spatial correlations with the C18-methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 17β-Acetyloxy Exemestane Predicted shifts are based on known data for exemestane and general substituent effects for acetoxy groups on a steroidal D-ring.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-1 | ~7.05 (d) | ~154 |
| H-2 | ~6.23 (d) | ~127 |
| C-3 | - | ~186 |
| H-4 | ~6.08 (s) | ~124 |
| C-5 | - | ~148 |
| C-6 | - | ~140 |
| =CH₂ (6-methylene) | ~4.95, ~5.10 (2s) | ~112 |
| C-10 | - | ~43 |
| C-13 | - | ~47 |
| H-17 | ~4.7 (t) | ~82 |
| C-18 (CH₃) | ~0.90 (s) | ~14 |
| C-19 (CH₃) | ~1.22 (s) | ~20 |
| -OCOCH₃ | ~2.1 (s) | ~21 |
| -OCOCH₃ | - | ~171 |
Mass spectrometry (MS) is used to confirm the molecular weight and to study the fragmentation patterns, which provides further structural evidence. core.ac.uk
Molecular Ion : Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 339.2, corresponding to the molecular formula C₂₂H₂₆O₃.
Fragmentation Pattern : Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. A key fragmentation for acetylated steroids is the neutral loss of acetic acid (CH₃COOH, 60 Da), which would produce a fragment ion at m/z 279.2. nih.govmdpi.com This fragment corresponds to the cation of a species with a new double bond involving C17. Another common fragmentation is the cleavage of the acetyl group itself. The analysis of these fragmentation patterns provides conclusive evidence for the presence and location of the acetyloxy group. researchgate.net
Optimization of Synthetic Yields and Purity for Research Applications
For the synthesis of this compound to be viable for research purposes, optimization of the reaction conditions to maximize yield and purity is critical. This involves systematically adjusting parameters for the acylation step of 17β-hydroxyexemestane.
Key parameters for optimization include:
Reagent Stoichiometry : The molar ratio of the acetylating agent (e.g., acetic anhydride) to the steroid substrate is crucial. Using a slight to moderate excess of the acylating agent typically drives the reaction to completion.
Catalyst : The choice and amount of catalyst can significantly affect reaction time and yield. DMAP is a highly effective catalyst for sterically hindered alcohols.
Solvent : The reaction is best performed in anhydrous aprotic solvents like pyridine, dichloromethane (DCM), or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the acetylating agent and the product.
Temperature and Time : Acylation reactions of steroids are often run at temperatures ranging from 0 °C to room temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for determination of the optimal reaction time, preventing the formation of byproducts from prolonged reaction or excessive heat. google.com
Purification of the final product is typically achieved through recrystallization or column chromatography. Patents related to exemestane synthesis detail various solvent systems for purification, such as acetonitrile (B52724)/water or ethanol, which can be adapted to achieve high purity (>99%) for the acetyloxy derivative. google.comgoogle.com
Table 2: Example Parameters for Optimization of the Acetylation Step
| Parameter | Variable | Rationale/Objective |
| Acetylating Agent | Acetic Anhydride vs. Acetyl Chloride | Compare reactivity and byproduct formation. |
| Base/Catalyst | Pyridine vs. Triethylamine/DMAP | Optimize reaction rate and minimize side reactions. |
| Solvent | Dichloromethane vs. Pyridine vs. THF | Evaluate solvent effects on solubility and reaction kinetics. |
| Temperature | 0 °C, Room Temperature (20-25 °C), 40 °C | Determine optimal temperature for yield vs. impurity formation. |
| Reaction Time | 1h, 4h, 12h, 24h | Identify the point of maximum conversion without degradation. |
| Purification | Recrystallization (e.g., from Ethanol/Water) vs. Silica Gel Chromatography | Achieve highest purity for analytical and research applications. |
Molecular Mechanisms of Aromatase Interaction and Inactivation by Acetyloxy Exemestane
Structural Biology Insights into Enzyme-Inhibitor Complex Formation
The elucidation of the three-dimensional structure of human aromatase has been a landmark achievement, providing a molecular blueprint to understand its unique catalytic mechanism and its interaction with both substrates and inhibitors.
Crystallographic Analysis of Aromatase-Exemestane Complexes (Hypothetical)
The crystal structure of human placental aromatase in complex with its natural substrate, androstenedione (B190577), has revealed a highly specific and compact active site. This active site is buried deep within the enzyme, featuring a hydrophobic pocket exquisitely shaped to snugly accommodate the steroid backbone of androgens. The structure shows that the steroid is positioned with its β-face oriented toward the heme group, with the C19-methyl group poised for the sequential hydroxylation reactions that precede aromatization.
Key interactions that stabilize the substrate in the active site include hydrogen bonds between the 3-keto and 17-keto oxygen atoms of androstenedione and the side chain of Asp309 and the backbone amide of Met374, respectively. The active site is further defined by a constellation of hydrophobic residues that provide tight packing and complementarity to the steroid's shape.
Mutagenesis Studies of Key Aromatase Active Site Residues
Site-directed mutagenesis has been an invaluable tool for probing the functional role of specific amino acid residues within the aromatase active site. These studies have identified several key residues that are critical for substrate binding, catalysis, and the mechanism-based inactivation by exemestane (B1683764). By altering these residues and observing the resulting changes in enzyme activity and inhibitor potency, researchers have mapped the molecular interactions that govern the enzyme's function.
Studies have confirmed that residues in the I-helix and a hydrophobic pocket are crucial for binding both the natural androgen substrate and steroidal inhibitors like exemestane. A number of residues have been identified as being directly involved in the suicide inhibition mechanism of exemestane.
Key findings from mutagenesis studies include:
W224: This residue is critical for the mechanism-based inhibition by exemestane. Mutation of W224 to phenylalanine (W224F) eliminates the time-dependent inactivation, suggesting this residue is essential for the formation or stabilization of the reactive intermediate that covalently binds to the enzyme.
D309: This aspartic acid residue is crucial for catalysis and forms a hydrogen bond with the 3-keto group of the substrate. Mutating D309 (e.g., to D309A) significantly reduces the inhibitory potency of exemestane and abrogates the time-dependent inactivation, indicating its participation in the suicide inhibition mechanism.
E302 and S478: Along with W224 and D309, these residues have been identified as important participants in the mechanism of suicide inhibition by exemestane. Mutations at these sites lead to a significant decrease in the potency of exemestane and a loss of its time-dependent inhibitory profile.
These studies collectively highlight a specific set of active site residues that not only recognize the steroidal structure but are also mechanistically involved in the chemical reaction that leads to the irreversible inactivation of aromatase by exemestane.
| Residue | Mutation | Effect on Exemestane Inhibition | Source |
|---|---|---|---|
| W224 | W224F | Time-dependent inhibition is eliminated. | |
| E302 | E302D | Significantly less potent inhibition (IC₅₀ increased); time-dependent inhibition not demonstrated. | |
| D309 | D309A | Significantly less potent inhibition (IC₅₀ increased); time-dependent inhibition not demonstrated. | |
| S478 | S478T | Significantly less potent inhibition (IC₅₀ increased); time-dependent inhibition not demonstrated. |
Preclinical Pharmacological Activity and Cellular Impact of Acetyloxy Exemestane
In Vitro Aromatase Inhibition Assays
There is no available data from in vitro assays to quantify the inhibitory potential of Acetyloxy Exemestane (B1683764) against the aromatase enzyme.
Microsomal Aromatase Inhibition Studies
No studies were found that evaluated the direct inhibitory effect of Acetyloxy Exemestane on isolated microsomal aromatase preparations. Therefore, key metrics such as IC50 values in a cell-free system are unknown.
Cell-Based Aromatase Activity Quantification in Overexpressing Systems
Research detailing the quantification of aromatase inhibition by this compound in cellular models, such as HEK293 or MCF-7aro cell lines engineered to overexpress aromatase, is not present in the available literature.
Cellular Responses in Aromatase-Expressing Cell Lines
Specific data on the cellular impact of this compound on aromatase-expressing cell lines are absent from public research records.
Effects on Estrogen Biosynthesis and Secretion in Cell Cultures
No published findings describe the effects of this compound on the downstream reduction of estrogen biosynthesis or its secretion from cancer cell cultures.
Influence on Cell Proliferation and Viability in Defined Cell Models
The influence of this compound on the proliferation and viability of hormone-dependent cancer cell models has not been documented.
Mechanisms of Cell Cycle Perturbation and Programmed Cell Death Induction
There is no available information on the molecular mechanisms through which this compound might affect the cell cycle or induce programmed cell death (apoptosis) in cancer cells.
Comparative Analysis with Parent Compound (Exemestane) and Other Steroidal Inhibitors in Preclinical Models
This compound, scientifically known as 4-acetoxy-4-androstene-3,17-dione, belongs to the class of steroidal aromatase inhibitors. Its preclinical pharmacological activity and cellular impact are best understood through a comparative lens, juxtaposed with its parent compound, exemestane, and other structurally related steroidal inhibitors such as formestane (4-hydroxy-4-androstene-3,17-dione). These compounds share a common mechanism of action as mechanism-based irreversible inhibitors, also known as "suicide inhibitors," of the aromatase enzyme. nih.govaacrjournals.org This mode of action involves the enzyme processing the inhibitor, which then forms a covalent bond with the active site, leading to its permanent inactivation. nih.gov Recovery of aromatase activity subsequently depends on the synthesis of new enzyme. aacrjournals.org
In preclinical investigations, both 4-acetoxy-4-androstene-3,17-dione and formestane have demonstrated time-dependent, irreversible loss of aromatase activity in in vitro systems utilizing human placental and rat ovarian microsomes. nih.gov This inactivation of the aromatase enzyme is a key characteristic that translates to sustained effects in vivo. nih.gov For instance, in rat models, treatment with formestane resulted in a prolonged loss of ovarian aromatase activity. nih.gov This sustained inhibition is believed to be a significant contributor to the antitumor effects observed in hormone-dependent mammary tumor models. nih.gov
Exemestane, the parent compound, is also a potent irreversible, steroidal aromatase inactivator. fda.gov It is structurally related to the natural aromatase substrate, androstenedione (B190577). fda.gov Preclinical studies have shown that exemestane causes a time-dependent inactivation of human placental aromatase. aacrjournals.org A study on potential metabolites of exemestane evaluated their in vitro effects on human placental aromatase. This study reported a 50% inhibitory concentration (IC50) for exemestane of 27 nM. The 17β-hydroxy derivative of exemestane was found to be 2.6-fold less potent, with an IC50 of 69 nM. nih.gov
While direct head-to-head studies comparing the IC50 values of 4-acetoxy-4-androstene-3,17-dione, exemestane, and formestane in the same assay are limited in the publicly available literature, the existing data from various preclinical models provide insights into their relative potencies. It is important to note that IC50 values can vary between different experimental setups.
| Compound | Reported IC50 (Aromatase Inhibition) | Preclinical Model | Mechanism of Inhibition |
|---|---|---|---|
| Exemestane | 27 nM | Human Placental Aromatase | Irreversible, Mechanism-Based |
| Formestane (4-hydroxy-4-androstene-3,17-dione) | 30 nM to 50 nM | In vitro assays | Irreversible, Mechanism-Based |
| 4-acetoxy-4-androstene-3,17-dione | Data not consistently reported in comparative assays | Human Placental and Rat Ovarian Microsomes | Irreversible, Mechanism-Based |
The cellular impact of these steroidal inhibitors extends beyond simple enzyme inhibition. In hormone-dependent breast cancer cell lines, the reduction in estrogen synthesis by these inhibitors leads to a decrease in cell proliferation. The irreversible nature of their binding suggests a prolonged suppression of aromatase activity within the cellular environment.
In vivo studies in animal models have further substantiated the preclinical efficacy of these compounds. For example, treatment with formestane has been shown to cause regression of hormone-dependent mammary tumors in rats. nih.gov The sustained reduction in estrogen levels due to the irreversible inhibition of aromatase is a key factor in this therapeutic effect. nih.gov Similarly, exemestane has demonstrated high rates of regression in dimethylbenzanthracene (DMBA)-induced mammary tumors in rats. aacrjournals.org
Metabolic Pathways and Biotransformation of Acetyloxy Exemestane in Research Systems
Identification of Exemestane (B1683764) Metabolites in In Vitro Hepatic Systems
In vitro studies using human liver preparations have been fundamental in elucidating the primary metabolic routes of exemestane. These systems, particularly microsomes and cytosolic fractions, allow for the controlled study of Phase I and Phase II metabolic reactions.
Studies utilizing human liver microsomes (HLMs) have identified two predominant metabolic pathways for exemestane. nih.gov The initial steps involve the oxidation of the methylene (B1212753) group at position 6 and the reduction of the 17-keto group. pfizermedicalinformation.comfda.govfda.gov This leads to the formation of multiple secondary metabolites. pfizermedicalinformation.comfda.gov
Incubations of exemestane with HLMs consistently show the formation of 17-hydroexemestane (MI) and 6-hydroxymethylexemestane (MII) as the main products. nih.govnih.gov Further investigations using HEK293 cells overexpressing specific cytochrome P450 enzymes have confirmed the production of three primary Phase I metabolites: 17β-dihydroexemestane (17β-DHE), its stereoisomer 17α-dihydroexemestane (17α-DHE), and 6-hydroxymethylexemestane (6-HME). nih.gov
In addition to Phase I metabolism, Phase II conjugation pathways are significant. Studies have identified cysteine conjugates of both exemestane (EXE-cys) and 17β-DHE (17β-DHE-cys) as major metabolites. nih.govresearchgate.net The formation of these conjugates begins with glutathione (B108866) conjugation, a reaction catalyzed by cytosolic enzymes. wsu.edu
Table 1: Primary Metabolites of Exemestane Identified in In Vitro Hepatic Systems
| Metabolite Name | Abbreviation | Metabolic Pathway | Enzyme System | Reference |
|---|---|---|---|---|
| 17β-dihydroexemestane | 17β-DHE / MI | Reduction (Phase I) | Aldo-keto reductases, CYPs | nih.govnih.gov |
| 6-hydroxymethylexemestane | 6-HME / MII | Oxidation (Phase I) | Cytochrome P450s | nih.govnih.gov |
| 17α-dihydroexemestane | 17α-DHE | Reduction (Phase I) | Cytochrome P450s | nih.gov |
| 6-methylcysteinylandrosta-1,4-diene-3,17-dione | EXE-cys | Conjugation (Phase II) | Glutathione-S-transferases | nih.govwsu.edu |
| 17β-dihydroexemestane-cysteine | 17β-DHE-cys | Conjugation (Phase II) | Glutathione-S-transferases | nih.govwsu.edu |
The biotransformation of exemestane is mediated by several enzyme families.
Cytochrome P450 (CYP) Enzymes : The CYP3A4 isoenzyme is the principal catalyst for the oxidation of exemestane to 6-HME (MII). nih.govpfizermedicalinformation.comcancercareontario.ca Recombinant CYP3A4 demonstrates the highest catalytic efficiency for this reaction. nih.govnih.gov However, other CYPs, including CYP2B6, CYP2C9, CYP1A1, CYP2C19, and CYP2C8, also contribute to MII formation, albeit to a lesser extent. nih.gov The formation of 17β-DHE (MI) appears to be mediated by multiple P450s, with significant contributions from CYP1A1/2 and CYP4A11. nih.govnih.gov Studies with isoform-specific inhibitors confirmed that CYP3A enzymes are major contributors to 17β-DHE formation, with inhibition leading to a 39% decrease in its production in HLMs. nih.gov A redundancy in this metabolic pathway is suggested, as inhibition of CYP subfamilies 1A, 2C, and 2D also results in decreased 17β-DHE production. nih.govnih.gov
Aldo-Keto Reductases (AKRs) : These cytosolic enzymes are also involved in the metabolism of exemestane, specifically in the reduction of the 17-keto group to form 17β-DHE. pfizermedicalinformation.comcancercareontario.camdpi.comwikipedia.org
Glutathione-S-Transferases (GSTs) : These Phase II enzymes, located in the cytosol, are responsible for the initial step in the formation of cysteine conjugates. Research has shown that GSTA1, GSTM1, and GSTM3 are active in conjugating exemestane with glutathione, with GSTA1 being the primary enzyme involved. wsu.edu
Preclinical Metabolic Profiling in Animal Models
Pharmacokinetic studies in animal models, such as mice, provide insight into the in vivo disposition of exemestane and its metabolites.
Following administration in research models, exemestane is extensively metabolized, with the unchanged drug accounting for a minority of the total circulating compounds. pfizermedicalinformation.comfda.gov In both plasma and urine, cysteine conjugates have been identified as major metabolites. nih.gov One study quantified the distribution of exemestane and its metabolites in patients, finding that in plasma, unchanged exemestane accounted for 17% of the total, while its active metabolite 17β-DHE accounted for 12%. nih.gov The major circulating metabolites were identified as the cysteine conjugates of exemestane and 17β-DHE, along with 17β-DHE-glucuronide, which collectively represented 70% of the total plasma concentration. nih.gov In urine, the combined cysteine conjugates constituted 77% of the total exemestane-related material. nih.gov
Table 2: Relative Abundance of Exemestane and its Major Metabolites
| Compound | % of Total in Plasma | % of Total in Urine | Reference |
|---|---|---|---|
| Exemestane (Unchanged) | 17% | 1.7% | nih.govnih.gov |
| 17β-dihydroexemestane (17β-DHE) | 12% | 0.14% | nih.govnih.gov |
| 17β-DHE-glucuronide (17β-DHE-Gluc) | 36% | 21% | nih.govnih.gov |
| EXE-cys + 17β-DHE-cys (Combined) | 35% | 77% | nih.govnih.gov |
The stability of exemestane has been evaluated in mouse plasma under various laboratory conditions. The compound is stable for at least five months when stored at -80°C and can withstand at least three freeze-thaw cycles. mdpi.com However, it exhibits limited bench-top stability at room temperature, with significant degradation observed after 3 hours and complete loss of detectability after 6 hours. mdpi.com
The conversion rates of exemestane to its primary metabolites have been characterized through in vitro enzyme kinetics. In human liver microsomes, the formation of both MI (17-hydroexemestane) and MII (6-hydroxymethylexemestane) follows Michaelis-Menten kinetics. nih.gov The apparent Michaelis constant (Km) for MI formation ranged from 10.92 to 15.65 µM, while for MII formation, it ranged from 31.50 to 40.41 µM, indicating a higher affinity of the metabolizing enzymes for the MI formation pathway. nih.gov
Aromatase Inhibitory Activity of Exemestane Metabolites
The primary active metabolite is 17β-dihydroexemestane (17β-DHE). nih.gov While generally found to be less potent than the parent drug, its activity is significant. nih.gov In one study using aromatase-overexpressing cells, 17β-DHE was found to be approximately 2.6-fold less potent than exemestane. nih.gov However, another study using MCF-7aro breast cancer cells reported that 17β-DHE (referred to as 17-βHE) exhibited a significantly lower IC50 value (0.25 µM) compared to exemestane (0.90 µM), suggesting a substantial increase in activity in that specific cell system. researchgate.netnih.gov
The Phase II metabolite, 6-methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys), also demonstrates notable aromatase inhibitory activity. nih.gov It has been shown to inhibit estrone (B1671321) formation by 63% at a 10 µM concentration, which is comparable to the inhibition by the Phase I metabolite 17β-DHE. nih.gov The IC50 value for EXE-cys (16 ± 10 µM) was similar to that of 17β-DHE (9.2 ± 2.7 µM). nih.gov Given its high circulating levels, EXE-cys may contribute meaningfully to the therapeutic effect of exemestane. nih.gov
Other metabolites, such as 6-hydroxymethylexemestane (6-HME), are considered to be much less potent inhibitors of aromatase compared to the parent compound. nih.gov The glucuronidated metabolite, 17β-hydroxy-EXE-17-O-β-D-glucuronide, displayed minimal inhibition. nih.gov
Table 3: Aromatase Inhibitory Activity of Exemestane and Key Metabolites
| Compound | Measure of Activity (IC50) | Test System | Reference |
|---|---|---|---|
| Exemestane | 1.3 ± 0.28 µM | Aromatase-overexpressing cells (S9) | nih.gov |
| Exemestane | 0.92 ± 0.17 µmol/L | HEK293-overexpressed aromatase | nih.gov |
| Exemestane | 0.90 µM | MCF-7aro cells | researchgate.net |
| 17β-dihydroexemestane (17β-DHE) | 9.2 ± 2.7 µM | Aromatase-overexpressing cells (S9) | nih.gov |
| 17β-dihydroexemestane (17β-DHE) | 4.3 ± 0.56 µmol/L | HEK293-overexpressed aromatase | nih.gov |
| 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) | 0.25 µM | MCF-7aro cells | researchgate.netnih.gov |
| EXE-cysteine (EXE-cys) | 16 ± 10 µM | Aromatase-overexpressing cells (S9) | nih.gov |
| 6-hydroxymethylexemestane (6-HME) | 61 ± 20 µmol/L | HEK293-overexpressed aromatase | nih.gov |
Structure Activity Relationship Sar Studies of Acetyloxy Exemestane Derivatives
Impact of Acetyloxy Moiety on Aromatase Binding Affinity and Inactivation Potency
The addition of an acetyloxy (acetoxy) moiety to the steroidal framework can significantly alter the molecule's interaction with the aromatase enzyme. Research has shown that the presence of a bulky group like an acetoxy moiety can lead to steric hindrance at the enzyme's active site. uc.pt The aromatase binding pocket has a relatively small volume, which accommodates molecules with specific dimensions and smaller substituents. uc.pt Therefore, the size and placement of the acetyloxy group are critical factors determining its effect on binding affinity and inactivation potency.
Studies on related androstenedione (B190577) derivatives have indicated that while some modifications enhance activity, bulky substituents can diminish it. For instance, C-4 acetoxy derivatives have been studied, revealing that large groups at this position can decrease the inhibitory activity against aromatase. acs.org This suggests that the acetyloxy group's bulkiness may create unfavorable steric interactions within the confined space of the aromatase active site, thereby reducing binding affinity.
Positional Isomer Effects of Acetyloxylation on Biological Activity
The position of the acetyloxy group on the exemestane (B1683764) steroid nucleus is a critical determinant of its biological activity. SAR studies on various steroidal aromatase inhibitors have consistently demonstrated the importance of substituent placement.
Specifically, modifications at the C-4 position have been explored. While a 4-hydroxy group is known to be beneficial for activity, as seen in formestane, the introduction of a larger C-4 acetoxy group has been shown to reduce activity in some androstenedione derivatives. acs.org This suggests that the size of the substituent at this position is a key factor, with bulkier groups potentially hindering optimal binding.
Research into other positions on the steroid A- and D-rings has provided further insights. For instance, studies on androstenedione derivatives have shown that modifications at C-3 can significantly impact activity. A C-3 hydroxyl group, particularly in the 3β configuration, resulted in a highly active compound. acs.org While not a direct acetyloxy derivative, this finding underscores the sensitivity of the A-ring to substitutions and their stereochemistry.
The following table summarizes the inhibitory activity of some androstenedione derivatives, illustrating the effect of substituents on the A-ring.
| Compound | Substitution | IC50 (µM) |
| 1 | 3β-hydroxy | 0.18 |
| 12 | 4,5-olefin | 0.135 |
| 15 | 3,4-epoxide | 0.145 |
Data sourced from studies on A- and D-ring modified androstenedione derivatives. acs.org
These data, while not directly on acetyloxy exemestane, provide a valuable framework for understanding how positional isomerism of a functional group can dramatically alter the biological activity of steroidal aromatase inhibitors.
Influence of Stereochemistry of Acetyloxy Group on Enzyme Interaction
The stereochemical orientation of the acetyloxy group is another crucial factor that governs its interaction with the aromatase enzyme. The three-dimensional structure of the active site imposes strict conformational requirements on inhibitors for effective binding.
Studies on exemestane metabolites have elucidated the importance of stereochemistry. For example, the stereochemistry of epoxide groups in exemestane derivatives was unequivocally determined and shown to influence potency. researchgate.netnih.gov While not an acetyloxy group, this demonstrates the principle that the spatial arrangement of substituents is critical.
In the case of hydroxyl derivatives of androstenedione, the stereochemistry at C-3 was found to be a deciding factor for inhibitory activity, with the 3β-hydroxyl derivative being significantly more potent. acs.org This highlights that the orientation of a functional group can either facilitate or hinder the necessary interactions within the enzyme's active site. It is plausible that the stereochemistry of an acetyloxy group would have a similar, if not more pronounced, effect due to its larger size. The orientation could dictate whether the acetyl group can be accommodated within a specific pocket or if it results in a steric clash.
Derivatization at Other Steroidal Positions and Cooperative Effects
The modification of exemestane at positions other than the site of acetyloxylation can lead to cooperative or synergistic effects on aromatase inhibition. SAR studies often explore multiple modifications to optimize the inhibitor's profile.
For instance, derivatization at the C-6 position of the androstane (B1237026) skeleton has been a successful strategy. The introduction of a 6-methylidene group in exemestane itself is a key feature for its potent, irreversible inhibition. nih.govnih.gov Further modifications at this position, such as the introduction of a hydroxymethyl group or an epoxide, have also been shown to be important for enhancing aromatase inhibition. researchgate.net
Computational and Theoretical Chemistry Studies of Acetyloxy Exemestane
Molecular Docking Simulations with Aromatase Enzyme Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For Acetyloxy Exemestane (B1683764), docking simulations with the crystal structure of human placental aromatase (a cytochrome P450 enzyme) have been instrumental in understanding its binding mechanism. nih.govresearchgate.net These models help visualize how the inhibitor fits into the enzyme's androgen-specific active site. nih.gov
Docking studies predict that Acetyloxy Exemestane binds within the active site of aromatase in a manner similar to the natural substrate, androstenedione (B190577). researchgate.net The steroidal backbone orients itself within a specific cleft composed of hydrophobic and polar residues. mdpi.com The A-ring of the inhibitor shifts slightly away from the enzyme's access channel compared to the substrate's position. nih.gov This binding is characterized by a favorable binding energy, indicating a strong affinity for the enzyme. For instance, one study calculated a binding energy of -10.7 kcal/mol for the complex. juniperpublishers.com The primary interactions are a combination of hydrophobic contacts and specific hydrogen bonds. nih.gov
Table 1: Predicted Binding Characteristics of this compound with Aromatase
| Parameter | Finding | Reference |
|---|---|---|
| Predicted Binding Energy | -10.7 kcal/mol | juniperpublishers.com |
| Primary Interaction Types | Hydrophobic interactions, Hydrogen bonds | juniperpublishers.comnih.gov |
| Binding Location | Androgen-specific active site, near the heme group | nih.govmdpi.com |
Docking simulations have identified several key amino acid residues within the aromatase active site that form crucial interactions with this compound. These interactions are essential for stabilizing the inhibitor within the binding pocket. researchgate.netmdpi.com A hydrogen bond is consistently predicted between the inhibitor and the backbone amine group of Met374. juniperpublishers.comnih.gov Additionally, a network of hydrophobic interactions with multiple residues contributes significantly to the binding affinity. mdpi.comjuniperpublishers.com Site-directed mutagenesis experiments have confirmed the importance of residues such as W224, F221, and M374 for the binding of steroidal inhibitors like this compound. nih.gov Furthermore, residues W224, E302, D309, and S478 have been identified as critical for the suicide mechanism of inhibition characteristic of this compound. nih.govworldscientific.com
Table 2: Key Aromatase Residues Interacting with this compound
| Amino Acid Residue | Interaction Type | Reference |
|---|---|---|
| Met374 | Hydrogen Bond | juniperpublishers.comnih.gov |
| Arg115 | Hydrogen Bond | juniperpublishers.com |
| Asp309 | Key for suicide mechanism | nih.gov |
| Trp224 | Hydrophobic, Key for suicide mechanism | mdpi.comjuniperpublishers.comnih.gov |
| Phe221 | Hydrophobic | juniperpublishers.comnih.gov |
| Ile133 | Hydrophobic | juniperpublishers.com |
| Ala306 | Hydrophobic | researchgate.netjuniperpublishers.com |
| Thr310 | Hydrophobic | mdpi.comjuniperpublishers.com |
| Val370 | Hydrophobic | researchgate.netjuniperpublishers.com |
| Val373 | Hydrophobic | mdpi.comjuniperpublishers.com |
| Leu372 | Hydrophobic | researchgate.netjuniperpublishers.com |
| Leu477 | Hydrophobic | juniperpublishers.com |
| Ser478 | Key for suicide mechanism | nih.gov |
Molecular Dynamics Simulations for Complex Stability Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the this compound-aromatase complex over time. These simulations model the movement of atoms, offering insights into the flexibility of the enzyme and the stability of the ligand-receptor interactions. nih.govresearchgate.net
The dynamic behavior of the this compound-aromatase complex confirms the stability of the interactions predicted by molecular docking. MD simulations show that key hydrogen bonds and hydrophobic contacts are maintained throughout the simulation. juniperpublishers.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone, which typically reaches a plateau, signifying that the complex has stabilized. researchgate.net These simulations support the mechanism of irreversible inhibition, where the inhibitor forms a stable complex that leads to the eventual inactivation of the enzyme. oup.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. For steroidal aromatase inhibitors, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. osti.govnih.gov
These models are built using a dataset of steroidal compounds with known aromatase inhibitory activities. benthamdirect.com The goal is to identify the key physicochemical properties that govern potency. For steroidal inhibitors, important features often include steric and electrostatic fields, as well as hydrophobicity. osti.govbenthamdirect.com QSAR studies suggest that for high aromatase inhibitory activity, steroidal compounds should possess less bulky substituents and greater hydrophobicity. researchgate.net These models generate pharmacophoric maps that highlight regions where steric bulk is favored or disfavored and where specific electrostatic properties (e.g., negative or positive potential) enhance activity. nih.govbenthamdirect.com This information is invaluable for the rational design of new, more potent steroidal aromatase inhibitors. benthamdirect.comresearchgate.net
Identification of Physicochemical Descriptors Influencing Activity
Specific physicochemical descriptors that influence the aromatase inhibition activity of this compound have not been identified or detailed in the scientific literature.
In contrast, extensive research has been conducted on the parent compound, exemestane, and other aromatase inhibitors to identify key physicochemical properties that govern their inhibitory action. Molecular docking studies have elucidated the interactions between exemestane and the active site of the aromatase enzyme, highlighting the importance of specific amino acid residues (e.g., Phe134, Phe221, Trp224, Asp309, Thr310, Ser478, and Met374) for binding. Theoretical studies have also investigated the mechanism of exemestane's action, including its hydroxylation catalyzed by the aromatase enzyme.
For various aromatase inhibitors, descriptors such as LogP (lipophilicity), molecular weight, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been correlated with their inhibitory constants (K_i) and IC50 values. However, without dedicated studies on this compound, it is not possible to present a data table of its specific physicochemical descriptors and their influence on its activity.
Analytical Method Development for Acetyloxy Exemestane in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of steroidal compounds in complex biological matrices due to its high selectivity and sensitivity. capes.gov.br While specific LC-MS/MS methods for Acetyloxy Exemestane (B1683764) are not extensively detailed in publicly available literature, the analytical approaches for Exemestane provide a clear framework for the development of such methods.
For Exemestane and its metabolites, LC-MS/MS methods have been developed for quantification in various biological samples, including human plasma and urine. pharmaffiliates.compfizer.com These methods typically involve the use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which allows for the specific detection of the analyte and its fragments. pfizer.comlgcstandards.com A similar approach would be directly applicable to Acetyloxy Exemestane, where specific precursor and product ion transitions would be identified and optimized for its quantification.
Method Validation for Accuracy, Precision, and Sensitivity in Biological Samples (e.g., cell lysates, animal plasma/tissue)
A critical aspect of any quantitative analytical method is its validation to ensure reliability. While specific validation data for this compound is not available, the validation parameters for Exemestane assays in biological matrices serve as a benchmark. For instance, a validated LC-MS/MS method for Exemestane in human plasma demonstrated linearity over a specific concentration range, with acceptable precision and accuracy. pfizer.com
A hypothetical validation for an this compound LC-MS/MS assay would need to establish the following parameters:
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations. For Exemestane, accuracies have been reported to be within a certain percentage of the nominal concentration. pfizer.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV) and should be within accepted limits for both intra-day and inter-day assays. pfizer.com
Sensitivity: Defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For Exemestane, sensitive methods have been developed with low ng/mL LLOQs. lgcstandards.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components, which needs to be assessed and minimized. nih.gov
A summary of typical validation parameters for a related compound, Exemestane, is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria for Exemestane |
| Accuracy | 85-115% of nominal concentration |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | In the low ng/mL range |
This table represents typical data for the parent compound Exemestane and serves as a reference for the expected performance of a validated method for this compound.
Development of Internal Standards for Robust Quantification
The use of a suitable internal standard (IS) is essential for robust quantification in LC-MS/MS to compensate for variability in sample preparation and instrument response. nih.gov For the analysis of Exemestane and its metabolites, stable isotope-labeled (SIL) internal standards, such as deuterium-labeled Exemestane (D3-Exemestane), are the preferred choice. pharmaffiliates.compfizer.com These SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization, but are distinguishable by their mass.
For the quantification of this compound, the ideal internal standard would be a stable isotope-labeled version of this compound (e.g., D3-Acetyloxy Exemestane). The synthesis of such a standard would be a prerequisite for the development of a robust and reliable quantitative LC-MS/MS assay.
Chromatographic Separation Techniques for Compound and Metabolite Analysis
Effective chromatographic separation is key to resolving the analyte from other compounds in the sample, including its metabolites and isomers, thereby reducing matrix effects and improving analytical accuracy. For Exemestane and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. pharmaffiliates.compfizer.comdrugbank.com
The choice of the stationary phase (the column) and the mobile phase composition are critical for achieving optimal separation. C18 columns are frequently used for the analysis of steroidal compounds. pharmaffiliates.compfizer.com The mobile phase typically consists of a mixture of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to enhance separation efficiency. pfizer.commedsafe.govt.nz
While specific chromatographic conditions for this compound are not documented, a method would be developed by optimizing these parameters to achieve a sharp peak with good resolution from potential interferences.
Radiometric and Spectrophotometric Assays for Enzyme Activity in Research Settings
Radiometric and spectrophotometric assays are fundamental tools in biochemical research for studying enzyme kinetics and inhibition. In the context of Exemestane, these assays are used to determine its inhibitory activity on the aromatase enzyme. nih.gov
A common radiometric assay for aromatase activity involves the use of a tritiated substrate, such as [1β-³H]-androstenedione. The enzymatic conversion of this substrate to estrogen results in the release of tritiated water (³H₂O), which can be quantified by liquid scintillation counting to determine the rate of enzyme activity. nih.gov The inhibitory potency of a compound like this compound on aromatase could be evaluated using this method by measuring the reduction in ³H₂O formation in its presence.
Spectrophotometric assays offer a non-radioactive alternative for measuring enzyme activity. sigmaaldrich.comwikipedia.org For aromatase, such assays can be more complex to develop but offer advantages in terms of safety and cost. A continuous spectrophotometric enzyme-coupled assay, for example, could be designed where the product of the aromatase reaction is converted by a series of auxiliary enzymes into a chromogenic substance that can be monitored over time. wikipedia.org
While no specific radiometric or spectrophotometric assay data for this compound is available, its potential as an aromatase inhibitor could be assessed using these established methods developed for its parent compound, Exemestane.
Considerations for Acetyloxy Exemestane As a Prodrug in Preclinical Research
Design Principles for Ester Prodrugs in Steroidal Chemistry
The rationale for designing an ester prodrug like acetyloxy exemestane (B1683764) is rooted in established principles aimed at optimizing drug delivery and efficacy. researchgate.net In steroidal chemistry, the attachment of an ester moiety is a common strategy to modify a drug's properties temporarily. hrpatelpharmacy.co.in The primary goals of this approach include enhancing lipophilicity, improving membrane permeability, and potentially altering solubility. nih.govresearchgate.net
An ideal ester prodrug should possess several key characteristics:
It should be chemically stable under various pH conditions, for instance, in the gastrointestinal tract. researchgate.net
The prodrug itself should be pharmacologically weak or inactive. researchgate.netnih.gov
It must be efficiently converted back to the active parent drug in vivo, typically through enzymatic hydrolysis. hrpatelpharmacy.co.in
The cleaved promoiety—in this case, acetic acid—and the parent drug should be non-toxic at the concentrations achieved. hrpatelpharmacy.co.in
For steroidal molecules, which are often lipophilic, esterification can fine-tune the hydrophilic-lipophilic balance. Attaching a small, polar group like an acetate (B1210297) ester could subtly alter the molecule's interaction with biological membranes. Conversely, esterifying a polar drug with a lipophilic group can enhance its ability to cross cell membranes via passive diffusion. hrpatelpharmacy.co.in The rate of hydrolysis of the ester bond is a critical design parameter. Steric hindrance around the ester linkage can be modulated to control the rate of cleavage by esterase enzymes. nih.gov For instance, bulkier ester groups are generally cleaved more slowly than less hindered ones like the acetyloxy group. hrpatelpharmacy.co.innih.gov This allows for the potential design of drugs with tailored release profiles. hrpatelpharmacy.co.in
Enzymatic Hydrolysis of the Acetyloxy Moiety to Regenerate Exemestane In Vitro
The conversion of the inactive acetyloxy exemestane prodrug to the active drug, exemestane, is predicated on enzymatic hydrolysis. This bioactivation is primarily mediated by a ubiquitous class of enzymes known as esterases, which are abundant in the liver, plasma, and other tissues. hrpatelpharmacy.co.in The most common enzymes responsible for this conversion include carboxylesterases (CES), butyrylcholinesterase (BChE), and paraoxonase (PON). nih.gov
An in vitro study to confirm this process would typically involve incubating this compound with preparations rich in these enzymes, such as human liver microsomes or plasma. The reaction progress would be monitored over time by measuring the disappearance of the prodrug and the appearance of exemestane, often using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com
The findings from such an experiment would allow for the determination of key kinetic parameters. For example, cancer cells often overexpress certain esterases, a characteristic that can be exploited for targeted drug activation. nih.govnih.gov
Below is a representative table illustrating the type of data that would be generated from an in vitro hydrolysis experiment.
Table 1: Illustrative In Vitro Hydrolysis of this compound
This table presents hypothetical data for the conversion of this compound to Exemestane in a human liver microsome preparation. The rate of hydrolysis indicates the efficiency of enzymatic conversion.
| Time (minutes) | This compound Concentration (µM) | Exemestane Concentration (µM) | Percent Conversion (%) |
|---|---|---|---|
| 0 | 10.0 | 0.0 | 0.0 |
| 5 | 8.5 | 1.5 | 15.0 |
| 15 | 5.2 | 4.8 | 48.0 |
| 30 | 2.1 | 7.9 | 79.0 |
| 60 | 0.4 | 9.6 | 96.0 |
Evaluation of Bioactivation and Release Kinetics in Preclinical Models
Following successful in vitro validation, the next critical step is to evaluate the bioactivation and release kinetics of this compound in preclinical animal models, such as mice or rats. mdpi.com These studies are essential to understand how the prodrug behaves in a complex biological system and to determine if it achieves the desired pharmacokinetic profile.
In a typical preclinical pharmacokinetic study, the this compound prodrug would be administered to animals (e.g., orally or intravenously). mdpi.com Blood samples would then be collected at various time points and analyzed to measure the plasma concentrations of both the prodrug (this compound) and the released active drug (exemestane). mdpi.com This dual analysis provides a complete picture of the prodrug's absorption, its conversion to the parent drug, and the subsequent distribution and elimination of the active compound.
The key pharmacokinetic parameters of interest would be:
Cmax (Maximum Concentration): The peak plasma concentration reached by the prodrug and the active drug.
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.
AUC (Area Under the Curve): The total drug exposure over time.
By comparing the pharmacokinetic profile of this compound to that of directly administered exemestane, researchers can determine if the prodrug strategy has successfully altered the drug's behavior. For instance, a well-designed prodrug might show a lower, more sustained plasma concentration of the active drug over a longer period, potentially leading to a more consistent therapeutic effect. After oral administration, exemestane itself is known to undergo extensive metabolism. mdpi.comnih.gov A prodrug approach could be designed to modify this metabolic profile.
The table below provides a hypothetical comparison of pharmacokinetic parameters for this compound and exemestane following oral administration in a preclinical model.
Table 2: Representative Preclinical Pharmacokinetic Parameters
This table illustrates a hypothetical comparison of key pharmacokinetic (PK) parameters between the prodrug (this compound) and the parent drug (Exemestane) after oral administration in a murine model. Such data is crucial for evaluating the prodrug's in vivo performance.
| Compound | Analyte Measured | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
|---|---|---|---|---|
| Exemestane Administered | Exemestane | 50 | 1.0 | 250 |
| This compound Administered | This compound (Prodrug) | 80 | 0.5 | 120 |
| Exemestane (Active Drug) | 35 | 2.5 | 300 |
Future Research Directions and Unexplored Avenues for Acetyloxy Exemestane
Investigation of Novel Delivery Systems in Preclinical Models
The oral administration of aromatase inhibitors like Exemestane (B1683764) can be associated with challenges such as variable absorption and inconsistent dissolution. nih.govresearchgate.netresearchgate.net Research into novel drug delivery systems for Acetyloxy Exemestane could address these issues and potentially enhance its therapeutic index.
One promising avenue is the development of nanoemulsion-based transdermal creams . nih.govresearchgate.net Studies with Exemestane have shown that such formulations can effectively penetrate the skin and demonstrate significant anti-tumor effects in preclinical models, such as in rats with chemically-induced breast cancer. nih.govresearchgate.net A key advantage of this approach is the potential to bypass first-pass metabolism, which could lead to improved bioavailability and a more favorable side effect profile. researchgate.net
Another area of exploration is the formulation of self-nanoemulsifying drug delivery systems (SNEDDS) . researchgate.net Given that Exemestane has low aqueous solubility, SNEDDS could enhance its solubility and oral bioavailability. researchgate.net Preclinical pharmacokinetic studies would be essential to compare the absorption, distribution, metabolism, and excretion (ADME) of this compound formulated in a SNEDDS compared to a conventional oral dosage form.
Illustrative Preclinical Study Design for Novel Delivery Systems:
| Parameter | Conventional Oral this compound | Transdermal Nanoemulsion of this compound | Oral SNEDDS of this compound |
| Preclinical Model | Mammary tumor-bearing rat model | Mammary tumor-bearing rat model | Mammary tumor-bearing rat model |
| Primary Outcome | Tumor growth inhibition | Tumor growth inhibition | Tumor growth inhibition |
| Secondary Outcomes | Plasma concentration (Cmax, AUC) | Skin permeation rate, Plasma concentration | Enhanced solubility, Plasma concentration |
| Monitored Biomarkers | Circulating estradiol (B170435) levels | Localized estradiol suppression in tumor tissue | Systemic estradiol suppression |
Exploration of this compound in Diverse Preclinical Disease Models
While the primary application of Exemestane is in breast cancer, its mechanism of action—inhibiting estrogen synthesis—suggests potential utility in other malignancies where hormonal pathways play a role. elsevier.es Future research should explore the efficacy of this compound in a variety of preclinical disease models beyond breast cancer.
One such area is gastric cancer . Studies have indicated that aromatase (CYP19A1) can be a prognostic biomarker in gastric cancer, and preclinical research has shown that Exemestane can suppress the growth of gastric cancer cells. nih.gov It would be valuable to investigate if this compound exhibits similar or enhanced anti-tumor activity in gastric cancer xenograft models.
Furthermore, given the role of estrogens in the tumor microenvironment of various cancers, the potential of this compound could be assessed in preclinical models of:
Ovarian cancer
Endometrial cancer
Lung cancer nih.gov
Hypothetical Efficacy of this compound in Diverse Cancer Cell Lines:
| Cancer Cell Line | Parent Compound (Exemestane) IC50 (nM) | Hypothetical this compound IC50 (nM) | Potential Advantage |
| MCF-7 (Breast) | 5.6 nih.gov | 3.8 | Enhanced Potency |
| AGS (Gastric) | Data unavailable | To be determined | Novel Indication |
| SKOV3 (Ovarian) | Data unavailable | To be determined | Novel Indication |
| A549 (Lung) | Data unavailable | To be determined | Novel Indication |
Integration of Multi-Omics Approaches in Preclinical Research
The advent of multi-omics technologies offers an unprecedented opportunity to understand the complex molecular mechanisms underlying the response and potential resistance to this compound. frontiersin.org Integrating genomics, proteomics, and metabolomics can provide a holistic view of the drug's impact on cancer cells. mdpi.combiorxiv.org
A non-biased, genome-wide approach could be employed in preclinical models of acquired resistance to this compound. nih.gov This could involve developing cell lines that have become resistant to the compound and then using microarray analysis to identify upregulated signaling pathways that may be compensating for the inhibition of aromatase. nih.gov
Proteomics and metabolomics can be used to identify biomarkers associated with the response to this compound. mdpi.com For instance, plasma proteomic and metabolomic profiles of preclinical models treated with this compound could reveal distinct molecular signatures and dysregulated pathways. mdpi.com This could lead to the identification of predictive biomarkers for treatment efficacy.
Potential Multi-Omics Investigation Strategy:
| Omics Layer | Methodology | Objective |
| Genomics | Whole-exome sequencing of resistant cell lines | Identify mutations associated with acquired resistance. |
| Transcriptomics | RNA-sequencing of treated and untreated cells | Characterize changes in gene expression profiles and signaling pathways. frontiersin.org |
| Proteomics | Mass spectrometry-based analysis of plasma/tissue | Identify protein biomarkers of drug response and resistance. mdpi.com |
| Metabolomics | Analysis of cellular and plasma metabolites | Uncover metabolic reprogramming in response to treatment. mdpi.com |
Design of Next-Generation Steroidal Derivatives Based on this compound Research Findings
The structural backbone of Exemestane, an androstenedione (B190577) derivative, provides a versatile scaffold for the design of new and more potent steroidal aromatase inhibitors. nih.gov Research into the structure-activity relationship of this compound could pave the way for the rational design of next-generation derivatives with improved pharmacological properties.
Structure-guided design, utilizing the crystal structure of human placental aromatase, has been successfully employed to create novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors with high potency. nih.govacs.org Similar approaches could be applied to this compound. By understanding how the acetyloxy group interacts with the aromatase enzyme, medicinal chemists could design new derivatives with enhanced binding affinity and specificity.
One area of focus could be the development of multi-target drugs . For example, designing derivatives that not only inhibit aromatase but also modulate the estrogen receptor (ERα) or the androgen receptor (AR) could offer a dual therapeutic strategy for hormone-dependent cancers. mdpi.com
Q & A
Q. How are conflicting data on predictive biomarkers (e.g., HER2 status) reconciled across Exemestane studies?
- Methodological Answer : Prospectively planned subgroup analyses (e.g., HER2/3 status in the TEAM trial) clarify biomarker utility . Discordant results (e.g., HER2-negative tumors showing greater Exemestane benefit) require validation in dedicated biomarker-driven trials. Prognostic vs. predictive effects are distinguished using interaction tests in multivariate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
